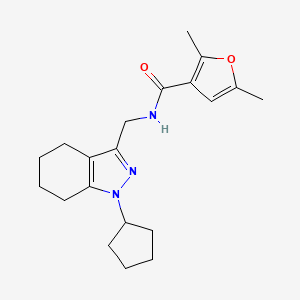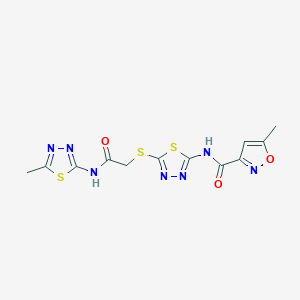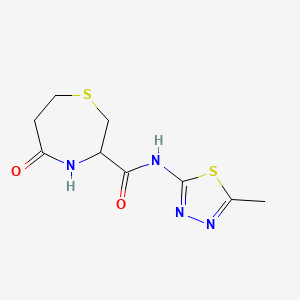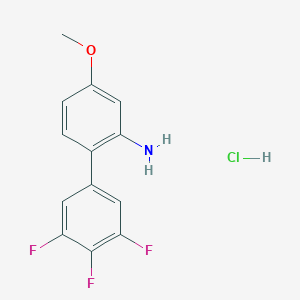
5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of aniline derivatives like “5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride” often involves Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This process combines chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8F3NO.ClH/c1-13-7-3-2-5 (4-6 (7)12)8 (9,10)11;/h2-4H,12H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Research has been conducted on the synthesis and reactions of compounds involving fluoro and methoxy substituents, similar to 5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride. For example, Pimenova et al. (2003) synthesized various compounds through reactions with aniline, demonstrating methodologies that could potentially be applied to the synthesis and functionalization of the compound (Pimenova et al., 2003).
Applications in Fluorescence Quenching Studies
- Studies on fluorescence quenching involve compounds with methoxy and fluoro groups, indicating their use in understanding interactions within molecular systems. Geethanjali et al. (2015) explored the fluorescence quenching mechanism of boronic acid derivatives by aniline, providing insights into the static quenching mechanism, which could be relevant for studying the photophysical properties of 5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride (Geethanjali et al., 2015).
Liquid Crystalline Properties
- The investigation into the liquid crystalline properties of derivatives of N-(4-substituted benzylidene) aniline by Miyajima et al. (1995) could suggest potential areas of research for studying the liquid crystalline behavior of 5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride, considering the influence of trifluoromethyl or trifluoromethoxy end groups on such properties (Miyajima et al., 1995).
Medicinal Chemistry and Biological Activity
- Compounds similar to 5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride have been explored for their antimicrobial and cytotoxic activities. For instance, Habib et al. (2013) synthesized novel quinazolinone derivatives and evaluated their antimicrobial activity, showcasing the potential of similar compounds in drug discovery and development (Habib et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
5-methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO.ClH/c1-18-8-2-3-9(12(17)6-8)7-4-10(14)13(16)11(15)5-7;/h2-6H,17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFJRKVVLIWTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C(=C2)F)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carbohydrazide](/img/structure/B2737895.png)
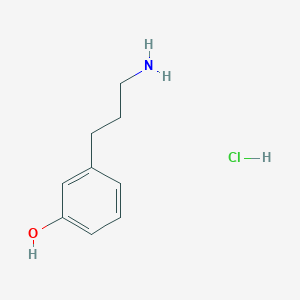
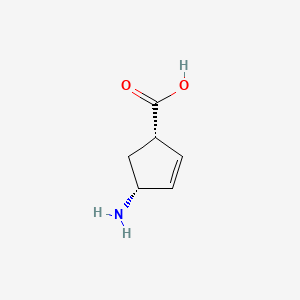
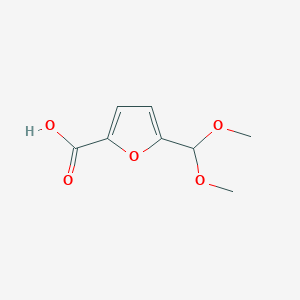
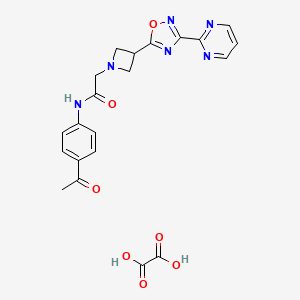
![Methyl 3-(1-(methylsulfonyl)piperidine-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2737902.png)
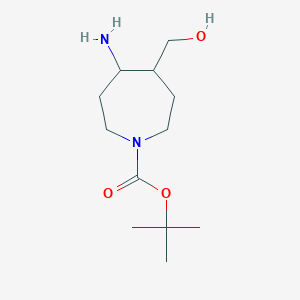
![1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2737905.png)

![2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2737909.png)
